Lantrisul is a veterinary pharmaceutical compound primarily used as an antibacterial agent. It is classified as a sulfonamide, specifically a combination of sulfadiazine and sulfamethazine, which are both known for their efficacy in treating bacterial infections in animals. This compound is particularly effective against a range of pathogens and is utilized in various veterinary applications to manage infections, especially in livestock and companion animals.
Lantrisul is derived from the synthesis of its constituent sulfonamides, sulfadiazine and sulfamethazine. These compounds are synthesized from precursor chemicals through established organic chemistry methods. The use of sulfonamides in veterinary medicine dates back several decades, with ongoing research into their effectiveness and safety profiles.
Lantrisul falls under the category of sulfonamide antibiotics. Sulfonamides are synthetic antimicrobial agents that inhibit bacterial growth by interfering with folic acid synthesis. They are widely used in veterinary medicine due to their broad-spectrum activity against various bacterial infections.
The synthesis of Lantrisul involves the combination of sulfadiazine and sulfamethazine, both of which can be synthesized through the following general method:
The molecular structure of Lantrisul can be described as follows:
Lantrisul undergoes several chemical reactions relevant to its antibacterial activity:
The mechanism of action for Lantrisul involves:
Lantrisul has several scientific uses primarily within veterinary medicine:
Sulfadiazine possesses the systematic molecular formula C₁₀H₁₀N₄O₂S and a molar mass of 250.28 g/mol. Its structure comprises:
The IUPAC designation is 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide, reflecting its core benzene ring aminated at position 4 and sulfonylated at nitrogen, forming the critical sulfonamide bridge. Crystallographic analysis confirms a coplanar configuration between the heterocyclic and benzene rings, facilitating deep target binding pockets [7].
Table 1: Structural Characteristics of Sulfadiazine
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₀N₄O₂S |
Molar Mass | 250.28 g/mol |
Canonical SMILES | C1=NC=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N |
Key Functional Groups | Sulfonamide, aniline, pyrimidine |
Crystallization Point | 252–256°C |
Sulfadiazine exists under multiple nomenclature systems:
Regulatory documents consistently reference sulfadiazine as the generic standard. The multiplicity of brand names reflects formulation variations (e.g., combinations with trimethoprim or silver ions) rather than structural differences. "Lantrisul" specifically denotes the monotherapy oral formulation in numerous pharmacopeias [4] [9].
Sulfadiazine emerged from early sulfonamide optimization efforts:
The compound's development coincided with golden age antibiotic discovery, yet maintained clinical utility post-penicillin due to its unique antiprotozoal action. Unlike many contemporaneous sulfonamides withdrawn for toxicity concerns, sulfadiazine's favorable risk-benefit profile ensured regulatory continuity. Current manufacturing occurs exclusively through generic producers following patent expirations in the 1960s [4].
Table 2: Historical Milestones of Sulfadiazine/Lantrisul
Year | Development Phase | Significance |
---|---|---|
1941 | Initial FDA approval | First-generation synthetic antibiotic |
1944 | Military adoption | Reduced battlefield infection mortality |
1953 | Toxoplasmosis indication | Established synergistic pyrimethamine pairing |
1979 | WHO Essential Medicine listing | Global access standardization |
2019 | Current EML retention | Continued relevance in antimicrobial armamentarium |
Molecular Hybridization Advancements
Recent research focuses on sulfadiazine-thienopyrimidine conjugates to combat resistance:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3